molecular formula C17H16FN5O2 B2707205 2-(1-ethyl-1H-pyrazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034415-21-7

2-(1-ethyl-1H-pyrazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2707205
CAS RN: 2034415-21-7
M. Wt: 341.346
InChI Key: MANIUUKPFPDPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-ethyl-1H-pyrazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.346. The purity is usually 95%.
BenchChem offers high-quality 2-(1-ethyl-1H-pyrazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-ethyl-1H-pyrazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. The researchers developed a series of compounds through various synthetic routes, highlighting the potential of these compounds in cancer therapy and inflammation control. The compounds were screened for their cytotoxic activities against specific cancer cell lines and for 5-lipoxygenase inhibition, a key enzyme involved in inflammatory processes. This study underscores the versatility of pyrazolopyrimidines in developing therapeutics for cancer and inflammation (Rahmouni et al., 2016).

Antimycobacterial Activity

Research by Sutherland et al. (2022) delved into the anti-mycobacterial activity of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines. This work contributed significantly to the fight against Mycobacterium tuberculosis, the causative agent of tuberculosis, by designing and synthesizing a novel series of compounds. The study provided comprehensive structure-activity relationship analyses, identifying key molecular features responsible for potent antimycobacterial activity. Some synthesized compounds showed promising in vitro growth inhibition of M. tuberculosis, highlighting their potential as new therapeutic options (Sutherland et al., 2022).

Antiviral Properties and Enzyme Inhibition

Munier-Lehmann et al. (2015) explored the antiviral properties of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, particularly against the measles virus. The study focused on the compounds' ability to inhibit the dihydroorotate dehydrogenase (DHODH) enzyme, which is essential for the de novo synthesis of pyrimidines in cells. This inhibition disrupts the viral replication process, offering a pathway for antiviral drug development. The iterative design process led to compounds with subnanomolar levels of inhibition, demonstrating the potential of pyrazolopyrimidines as antiviral agents (Munier-Lehmann et al., 2015).

properties

IUPAC Name

5-(2-ethylpyrazole-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-2-23-14(5-7-19-23)17(25)21-8-6-13-12(10-21)16(24)22-9-11(18)3-4-15(22)20-13/h3-5,7,9H,2,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANIUUKPFPDPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-1H-pyrazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.